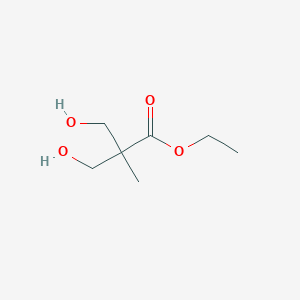
Ethyl 2,2-bis(hydroxymethyl)propionate
Übersicht
Beschreibung
Ethyl 2,2-bis(hydroxymethyl)propionate (EBMHP) is an organic compound that is used in various scientific and industrial applications. It is a derivative of propionic acid, and is an ester of 2-hydroxy-2-methylpropionic acid. It is a colorless, odorless, and slightly viscous liquid that is soluble in most organic solvents. EBMHP is a versatile compound with a wide range of applications, including synthesis of pharmaceuticals, cosmetics, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Polyester Synthesis and Self-Assembly : It's used in the synthesis of hyperbranched polyesters. A study by Jiang et al. (2006) demonstrated that ethyl 2,2-bis(hydroxymethyl)propionate, through a process involving melt polycondensation and subsequent reactions, forms well-defined macroscopic structures via hydrogen bonding and π–π stacking interactions (Jiang et al., 2006).
Hyperbranched Polymer Structure Analysis : Magnusson, Malmström, and Hult (2000) explored the structure buildup in hyperbranched polyesters from 2,2-bis(hydroxymethyl)propionic acid, analyzing the fractions of terminal, dendritic, and linear repeating units (Magnusson, Malmström, & Hult, 2000).
Spectral Characterization of Derivatives : Kutyreva et al. (2015) synthesized new amino and carboxy derivatives of methyl 2,2-bis(hydroxymethyl)propionate as models for hyperbranched polyester polyamines and polyesters polycarboxylic acids, studying their spectral characteristics (Kutyreva et al., 2015).
Adsorption Properties : In 2007, Liu and Wang studied the adsorption properties of hyperbranched aliphatic polyester grafted attapulgite, using 2,2-bis(hydroxymethyl) propionic acid as a monomer, for the removal of heavy metal ions (Liu & Wang, 2007).
Biomedical Applications : Ansari et al. (2021) reviewed the use of 2,2-bis(hydroxymethyl) propionic acid derived cyclic carbonate monomers in the design of biodegradable polymers, highlighting their applications in nanotechnology and drug delivery (Ansari et al., 2021).
Thermal Transesterification Studies : Kriegel et al. (1998) investigated the thermal transesterification of Bis(hydroxymethyl)propane-1,3-diyl units in poly(ethyl terephthalate) and poly(butylene terephthalate), exploring a route to thermoset polyesters (Kriegel et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-11-6(10)7(2,4-8)5-9/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDHBPTLHJUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633447 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51689-18-0 | |
| Record name | Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)
![tert-Butyl 4-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine -1-carboxylate](/img/structure/B6321970.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)






